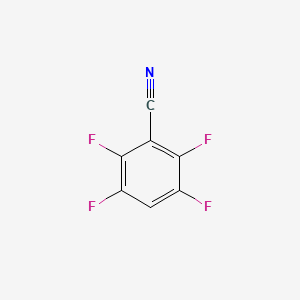

2,3,5,6-Tetrafluorobenzonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQMWOBRUDNEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304989 | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-17-1 | |

| Record name | 5216-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2,3,5,6 Tetrafluorobenzonitrile

Established Synthetic Routes for 2,3,5,6-Tetrafluorobenzonitrile

The primary and most well-documented methods for synthesizing this compound involve either a sequential transformation of a carboxylic acid precursor or the partial reduction of a dinitrile compound.

Multistep Synthesis from 2,3,5,6-Tetrafluorobenzoic Acid

A robust and widely adopted method for preparing this compound begins with 2,3,5,6-Tetrafluorobenzoic acid. google.com This process involves a three-step reaction sequence: acyl chlorination, amidation, and subsequent dehydration to form the nitrile group. google.com This approach is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production. google.com

The initial step involves the conversion of 2,3,5,6-Tetrafluorobenzoic acid to its corresponding acyl chloride, 2,3,5,6-Tetrafluorobenzoyl chloride. google.com This is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). google.com The reaction is generally performed in a solvent like toluene (B28343). google.com The mixture is heated to facilitate the reaction, often under reflux, for several hours to ensure complete conversion. google.com After the reaction, excess thionyl chloride and the solvent are typically removed by distillation under reduced pressure to yield the crude acyl chloride. This intermediate is often used in the next step without extensive purification.

Reaction Parameters for Acyl Chlorination

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

Data derived from a patented laboratory procedure. google.com

The second step is the amidation of the 2,3,5,6-Tetrafluorobenzoyl chloride synthesized in the previous stage. google.com The acyl chloride is dissolved in a suitable solvent, such as toluene, and cooled. An aqueous solution of ammonium (B1175870) hydroxide (B78521) is then added dropwise while maintaining a low temperature to control the exothermic reaction. This process leads to the formation of a white precipitate of 2,3,5,6-Tetrafluorobenzamide, which can be isolated by filtration.

Reaction Parameters for Amidation

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|

Data sourced from a described synthetic protocol.

The final step in this sequence is the dehydration of 2,3,5,6-Tetrafluorobenzamide to yield the target compound, this compound. google.com This transformation is commonly accomplished using a dehydrating agent like thionyl chloride, in a solvent such as chlorobenzene. google.com The reaction mixture is heated to reflux for a few hours. google.com Upon completion, the final product is isolated through cooling, crystallization, filtration, and drying. google.com

Reaction Parameters for Dehydration

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

Data derived from a patented laboratory procedure. google.com

Hydrodecyanation of Fluorinated Dicyanobenzenes

An alternative strategy for synthesizing this compound is through the hydrodecyanation of a fluorinated dicyanobenzene, specifically 2,3,5,6-tetrafluorophthalonitrile (also known as 2,3,5,6-tetrafluoroterephthalonitrile). google.com This process involves the selective removal of one of the two nitrile groups.

One approach involves catalytic hydrogenation using a 5% palladium on carbon catalyst. However, this method suffers from a low yield of only 20% and the high cost of the palladium catalyst, making it less favorable for large-scale production. google.com

Other methods described include the use of zinc (Zn) in aqueous ethanol (B145695) or with potassium dihydrogenphosphate to effect the hydrodecyanation. The efficiency of these reactions can be challenging. For instance, without a catalyst like zeolite, the hydrodecyanation of tetrafluorodicyanobenzene may not proceed to completion, requiring a high catalyst load (10% or more by mass) to achieve yields of at least 70%. google.com

Utilizing Zinc in Aqueous Ethanol

One industrial approach to synthesizing fluorinated benzonitriles involves the hydrodecyanation of fluorinated dicyanobenzenes. This method can be adapted for the preparation of this compound, likely starting from a precursor such as tetrafluoroterephthalonitrile. In this process, zinc metal in an aqueous ethanol solution acts as the reducing agent. The reaction selectively removes one of the cyano groups, replacing it with a hydrogen atom to yield the desired monosubstituted product. This method is noted for its use of inexpensive materials. google.com

The reaction proceeds via a reductive mechanism where the zinc metal transfers electrons to the aromatic ring, facilitated by the aqueous ethanol medium. This leads to the cleavage of a carbon-cyano bond and subsequent protonation to yield the final product.

Table 1: Hydrodecyanation of Tetrafluoroterephthalonitrile

| Precursor | Reagent | Solvent | Product |

|---|

Note: This table is illustrative of the general method described in the literature.

Employing Potassium Dihydrogenphosphate

A similar hydrodecyanation strategy employs potassium dihydrogenphosphate. This alternative method also starts with a fluorinated dicyanobenzene precursor and achieves the selective removal of one nitrile group. While specific mechanistic details are proprietary to industrial protocols, potassium dihydrogenphosphate likely facilitates the decyanation under specific reaction conditions, providing another route to this compound from readily available dicyano precursors.

Regioselective Synthesis and Functionalization Strategies

Regioselectivity is a critical aspect of synthesizing substituted fluoroaromatics. For this compound, the most sophisticated strategies involve the selective defluorination of a more highly fluorinated precursor, pentafluorobenzonitrile (B1630612).

Catalytic Transfer Hydrogenative Defluorination of Polyfluoroarenes

A highly efficient and selective method for producing this compound is the catalytic transfer hydrogenative defluorination (HDF) of pentafluorobenzonitrile. mdpi.com This reaction utilizes a bifunctional iridium catalyst in the presence of potassium formate (B1220265) (HCOOK) as a mild hydride source. mdpi.comresearchgate.net The process is notable for its high yield and selectivity under ambient conditions.

When pentafluorobenzonitrile is treated with potassium formate in the presence of the iridium catalyst, the fluorine atom at the para position relative to the cyano group is selectively replaced by a hydrogen atom, yielding this compound in quantitative amounts. mdpi.com Even with an excess of the hydride source, further defluorination occurs very slowly, demonstrating the high selectivity of the catalytic system. mdpi.com

Table 2: Catalytic Transfer HDF of Pentafluorobenzonitrile

| Substrate | Catalyst | Hydride Source | Solvent | Temp. (°C) | Yield of this compound |

|---|

Source: Data compiled from Matsunami et al., 2022. mdpi.com

Mechanistic Insights into C-F Bond Cleavage at the Para Position

The remarkable regioselectivity of the hydrogenative defluorination is explained by a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.commdpi.com The carbon-fluorine bond is exceptionally strong, but its cleavage can be facilitated on an aromatic ring that is activated by potent electron-withdrawing groups. nih.govrsc.org

In pentafluorobenzonitrile, the cyano group (-CN) is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic deficit makes the para-carbon highly susceptible to nucleophilic attack. mdpi.commdpi.com The active catalytic species, a powerful hydridoiridium complex, acts as the nucleophile, delivering a hydride ion (H⁻) to this activated para position. mdpi.com This attack initiates the displacement of the fluoride (B91410) ion, leading to the selective formation of this compound. This mechanism is consistent with observations that C–F bond cleavage occurs preferentially at the para position for polyfluoroarenes bearing strong electron-withdrawing substituents. mdpi.com

Role of Bifunctional Azairidacycle Catalysts

The success of this selective defluorination hinges on the use of a bifunctional azairidacycle catalyst. mdpi.comdntb.gov.ua This iridium complex features both a metal center and a protic amine (NH) ligand, which work in concert to facilitate the reaction. researchgate.net

The iridium center, through its interaction with the formate, generates a highly nucleophilic hydridoiridium species. mdpi.com The strong σ-donating character of the catalyst's ligands enhances the hydridicity (hydride-donating ability) of this species, making it capable of attacking the electron-deficient aromatic ring. mdpi.com The NH group in the catalyst's structure is believed to participate in the catalytic cycle, likely assisting in the protonolysis steps. researchgate.net Researchers have further enhanced the catalyst's activity by introducing electron-donating methoxy (B1213986) groups to the ligand structure, which reinforces the σ-donating nature of the catalyst and accelerates the reaction. mdpi.com

Substrate Scope and Selectivity

The bifunctional azairidacycle catalyst system demonstrates excellent selectivity across a range of polyfluoroarene substrates. The outcome of the reaction is highly dependent on the electronic properties of the substituents on the aromatic ring, which aligns with the proposed SNAr mechanism. mdpi.com

For example:

Pentafluorobenzonitrile: As discussed, it undergoes quantitative and highly regioselective defluorination at the para-position to the cyano group. mdpi.com

Pentafluoropyridine: This substrate is also selectively defluorinated at the 4-position to yield 2,3,5,6-tetrafluoropyridine, highlighting the directing effect of the nitrogen atom in the pyridine (B92270) ring. mdpi.com

Tetrafluoroterephthalonitrile: This molecule lacks a fluorine atom para to a cyano group. Consequently, defluorination occurs at the 2- and 5-positions (ortho to one cyano group and meta to the other). dntb.gov.ua

This high degree of selectivity allows for the predictable synthesis of specific, partially fluorinated aromatic compounds that would be difficult to obtain through other methods. mdpi.comdntb.gov.ua

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, especially those activated by electron-withdrawing groups like the nitrile group in this compound. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of multiple fluorine atoms and a nitrile group makes the aromatic ring of pentafluorobenzonitrile electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The fluorine atoms on the tetrafluorobenzonitrile ring can be selectively displaced by various nucleophiles. Research has demonstrated that in pentafluorobenzonitrile, nucleophilic substitution occurs regioselectively, initially at the 4-position and subsequently at the 2-position. nih.gov This selectivity is crucial for the controlled synthesis of mono- and di-substituted products.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, the reaction of pentafluorobenzonitrile with amines like morpholine (B109124) can be carried out in solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) in the presence of a base like diisopropylethylamine. nih.gov The use of dimethylformamide (DMF) as a solvent has been found to accelerate the substitution of the 4-fluorine atom by amines, imidazoles, and phenols. nih.gov These reactions provide access to a diverse range of 4-substituted tetrafluorobenzonitrile derivatives, which are valuable intermediates for further functionalization. nih.govresearchgate.net

The table below summarizes the synthesis of various 4-substituted tetrafluorobenzonitriles from pentafluorobenzonitrile via SNAr reactions.

Table 1: Synthesis of 4-Substituted Tetrafluorobenzonitriles

| Nucleophile | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Cyclopropylamine | 4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile | 92 | 115–122 |

| 1-Methylpiperazine | 2,3,5,6-Tetrafluoro-4-(4-methylpiperazin-1-yl)benzonitrile | 99 | 72–80 |

Data sourced from a study on the synthesis of fluorinated 3-aminobenzofurans. nih.gov

A notable application of SNAr reactions involving 4-substituted tetrafluorobenzonitriles is the synthesis of fluorinated 3-aminobenzofurans. nih.govdocumentsdelivered.comsoton.ac.uk This is achieved through a tandem SNAr-cyclocondensation reaction with α-hydroxycarbonyl compounds in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govdocumentsdelivered.comsoton.ac.uk This strategy allows for the rapid construction of complex heterocyclic scaffolds. nih.gov

In this tandem process, the α-hydroxycarbonyl compound acts as a bis-nucleophile. The reaction is initiated by the SNAr reaction, followed by an intramolecular cyclocondensation to form the benzofuran (B130515) ring. nih.gov This methodology has been successfully employed to synthesize a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans with yields ranging from low to good. nih.govdocumentsdelivered.comsoton.ac.uk The resulting compounds are of interest in medicinal chemistry as potential novel fluorinated heterocyclic leads. nih.govdocumentsdelivered.comsoton.ac.uk

However, attempts to synthesize 3-unsubstituted or 3-methyl analogues using this method with 4-substituted perfluoro-benzaldehydes or acetophenones were unsuccessful. nih.govsoton.ac.uk Mechanistic studies indicated that under the reaction conditions, alkoxide ions preferentially attacked the carbonyl group, leading to cleavage rather than the desired SNAr reaction at the C-2 position. nih.govsoton.ac.uk

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

A one-pot, three-component reaction has been developed for the synthesis of dithiocarbamates containing the this compound moiety. researchgate.net This reaction involves an amine, carbon disulfide (CS₂), and pentafluorobenzonitrile as the electrophile. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method is of significant interest due to its simplicity and the importance of dithiocarbamates in various applications, including agriculture and medicine. beilstein-journals.orgbeilstein-journals.org The reaction proceeds by forming the dithiocarbamate (B8719985) salt in situ from the amine and CS₂, which then acts as a nucleophile to displace a fluorine atom on the pentafluorobenzonitrile ring. beilstein-journals.orgbeilstein-journals.org

In the context of multicomponent reactions, the selective cleavage of a carbon-fluorine (C-F) bond in pentafluorobenzonitrile is a key step. Research has shown that in nucleophilic aromatic substitution reactions, the C-F bond at the para position to an electron-withdrawing group is the most susceptible to cleavage. researchgate.net This regioselectivity is exploited in the one-pot synthesis of dithiocarbamates, where the nucleophilic attack occurs preferentially at the C-4 position of pentafluorobenzonitrile. researchgate.net

Considerations for Industrial-Scale Production

One patented method for preparing this compound starts from 2,3,5,6-tetrafluorobenzoic acid. google.com This process involves three main steps: the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride, followed by its conversion to 2,3,5,6-tetrafluorobenzamide, and finally, dehydration to yield the desired nitrile. google.com This method is considered suitable for industrial production due to the use of inexpensive starting materials and relatively mild reaction conditions. google.com

Another approach involves the reaction of pentafluorobenzonitrile with a solid metal, such as zinc, in the presence of an acid. google.com This method is reported to produce the target compound in high purity and yield in a short reaction time. google.com The reaction is typically carried out in an aqueous solvent at a controlled pH. google.com

The table below outlines a multi-step industrial synthesis of this compound, highlighting the reaction conditions and outcomes.

Table 2: Industrial Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 2,3,5,6-Tetrafluorobenzamide, Chlorobenzene | Thionyl chloride, 90-100°C, 2.5-3.5h | This compound | 64.2 - 68 | 97 - 98 |

Data adapted from a patent describing the preparation method. google.com

Cost-Effectiveness of Starting Materials

A key advantage of the three-step synthesis starting from 2,3,5,6-tetrafluorobenzoic acid is the use of commercially available and inexpensive starting materials. google.com This approach avoids the high costs associated with specialized reagents or expensive catalysts, contributing significantly to its economic feasibility for industrial production. google.com The primary raw material, 2,3,5,6-tetrafluorobenzoic acid, is readily obtainable, ensuring a stable and cost-efficient supply chain. google.com

High Yields and Purity for Industrial Suitability

Individual step yields and conditions are detailed in the table below:

| Step | Reactants | Solvent | Temperature | Yield | Purity |

| 1. Acyl Chlorination | 2,3,5,6-tetrafluorobenzoic acid, Thionyl chloride | Toluene | Reflux | ~96.5% | - |

| 2. Amidation | 2,3,5,6-tetrafluorobenzoyl chloride, Ammonium hydroxide | Toluene | 0°C | ~94.2% | - |

| 3. Dehydration | 2,3,5,6-tetrafluorobenzamide, Thionyl chloride | Chlorobenzene | 90-100°C | 64.7-68% | 97.5-98% |

Data compiled from multiple sources. google.com

The high purity of the final this compound product minimizes the need for extensive and costly purification steps, further enhancing its suitability for industrial manufacturing processes where consistent quality is paramount. google.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of 2,3,5,6-Tetrafluorobenzonitrile

The presence of four electron-withdrawing fluorine atoms on the benzene (B151609) ring makes this compound highly susceptible to nucleophilic substitution reactions. nist.govnih.gov This reactivity is a cornerstone of its chemical utility.

Reactivity of Fluorine Atoms on the Benzene Ring

The fluorine atoms on the aromatic ring of this compound can be displaced by a variety of nucleophiles. The strong inductive effect of the fluorine atoms creates a significant positive charge on the ring carbons, making them attractive sites for nucleophilic attack. nih.gov In many polyfluorinated benzenes, substitution reactions often show a preference for the para position. nih.gov This is due to the electronic effects of the substituents and the stability of the reaction intermediates. nih.gov The specific conditions of the reaction, including the nature of the nucleophile and the solvent, can influence the position of substitution. nist.govnih.gov

Reaction with Various Nucleophiles

This compound readily reacts with a range of nucleophiles, including amines, thiols, and alkoxides, leading to the substitution of one or more fluorine atoms. For instance, reactions with amines can produce substituted aminobenzonitriles. The specific products formed depend on the reaction conditions and the stoichiometry of the reactants. In related polyfluorinated aromatic compounds, reactions with nucleophiles like potassium hydroxide (B78521) have been shown to yield tetrafluorophenols, and reactions with organolithium compounds can lead to the formation of substituted pentafluorobenzenes. nih.gov

Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be readily reduced to a primary amine.

Conversion to Amines using Reducing Agents (e.g., Lithium Aluminum Hydride)

A common and effective method for the reduction of the nitrile group is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. libretexts.org This is followed by a second hydride attack to form a dianion, which upon the addition of water, is protonated to yield the corresponding primary amine. libretexts.org This transformation is a valuable synthetic route for introducing an aminomethyl group while retaining the tetrafluorinated benzene ring.

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., Et₂O, THF), followed by aqueous work-up. | A powerful reducing agent that reacts rapidly with nitriles. commonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | Typically performed in THF with heating. commonorganicchemistry.com | Recommended to be used below 35°C for safety. commonorganicchemistry.com |

| Borane-Dimethylsulfide (BH₃-SMe₂) | Typically performed in THF with heating. commonorganicchemistry.com | More stable than BH₃-THF. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂ + Raney Nickel or Pd/C) | Often with the addition of NH₃ or NH₄OH. commonorganicchemistry.com | Can produce secondary and tertiary amine by-products. commonorganicchemistry.com |

Oxidation Reactions (Less Common)

While less common than nucleophilic substitution and reduction, this compound can undergo oxidation under specific conditions. The highly fluorinated ring is generally resistant to oxidation. However, in related polyfluoroaromatic compounds, oxidation of substituent groups can be achieved. For example, the oxidation of aromatic amines to nitro derivatives has been accomplished using peroxy acids. nist.gov

Substituent Effects on Reactivity and Phase Behavior

The substituents on the benzene ring significantly influence the reactivity and physical properties of this compound. The electron-withdrawing nature of the four fluorine atoms and the nitrile group enhances the compound's thermal stability and polarizability. This is particularly important in applications such as organic light-emitting diode (OLED) dopants, where the electron-deficient character facilitates charge transport.

In studies comparing D-π-A-type fluorinated tolanes, the nitrile group in a this compound derivative was found to induce a smectic A (SmA) liquid crystal phase and stronger photoluminescence compared to an ester-functionalized counterpart. The polarity of the cyano group enhances intermolecular dipole interactions, which stabilizes the SmA phase. The benzonitrile (B105546) derivative exhibited a photoluminescence quantum yield (PLQY) of 45%, significantly higher than the 28% observed for the benzoate (B1203000) derivative.

Comparison with 2,3,5,6-Tetrafluorobenzoate Analogues

The substitution of the nitrile group (-CN) for an ester group, such as a benzoate, on the tetrafluorinated ring leads to significant changes in molecular properties and reactivity. In studies of D-π-A (donor-pi-acceptor) type fluorinated tolanes, the functional group plays a critical role in determining the material's characteristics.

The this compound moiety, when incorporated into these structures, induces a smectic A (SmA) liquid crystal phase, a property not observed in the corresponding ester-functionalized analogue. nih.gov Furthermore, the benzonitrile derivative exhibits markedly stronger photoluminescence compared to the benzoate version. nih.gov This difference is quantified by the photoluminescence quantum yield (PLQY), which is significantly higher for the nitrile-containing compound. nih.gov

Photoluminescence Quantum Yield (PLQY) Comparison

| Derivative | Photoluminescence Quantum Yield (PLQY) |

|---|---|

| Benzonitrile Derivative | 45% nih.gov |

| Benzoate Derivative | 28% nih.gov |

Influence of the Cyano Group's Polarity on Intermolecular Interactions

The polarity of the cyano group is a decisive factor in the intermolecular forces that govern the condensed-phase behavior of this compound and its derivatives. This polarity significantly enhances intermolecular dipole interactions, which is a key factor in stabilizing the smectic A liquid crystal phase observed in related tolane systems. nih.gov

While both fluorine and the cyano group are powerfully electron-withdrawing, their ability to facilitate intermolecular bonding differs substantially. The cyano group can create an intense positive electrostatic potential region through the pooling of its π-holes, enabling strong noncovalent bonds, such as tetrel bonds, with Lewis bases. nih.govresearchgate.net In contrast, fluorine, despite its high electronegativity, is less effective at creating a positive potential off-axis and thus forms much weaker intermolecular interactions with bases. nih.govresearchgate.net This distinction is crucial for the rational design of supramolecular structures and crystal engineering, where the specific nature of intermolecular contacts dictates the final architecture. The electron density of the cyano group directly influences the degree of overlap between molecular cores in the solid state. chemimpex.com

C-F Activation Reactions in Transition Metal Catalysis

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov However, this stability also presents an opportunity for developing highly selective transformations that are orthogonal to other bond functionalizations. acs.org Transition metal catalysis has emerged as a powerful tool for achieving C-F activation, enabling the conversion of polyfluorinated compounds like this compound into valuable synthetic intermediates. acs.org

Nickel-Catalyzed Selective Defluorination

Nickel catalysis has been successfully employed for the hydrodefluorination of polyfluoroarenes, a process that involves the cleavage of C-F bonds and their replacement with C-H bonds. nih.gov Low-valent nickel complexes are effective catalysts for this transformation, capable of cleaving even the strong C(sp³)–F bonds in the perfluoroalkyl groups attached to arenes via oxidative addition. nih.gov

These reactions typically proceed under heating and utilize a hydrosilane as the hydride source and a base. nih.gov While exhaustive defluorination is common, selective defluorination represents a more nuanced challenge. nih.govnih.gov The presence of a nitrile group on the aromatic ring is generally compatible with these reductive conditions, allowing for the strategic modification of fluorinated benzonitriles. nih.gov

Typical Components for Nickel-Catalyzed Hydrodefluorination

| Component | Example | Role |

|---|---|---|

| Nickel Precatalyst | Ni(COD)₂ | Active catalyst source |

| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes the nickel center and modulates reactivity |

| Hydride Source | Hydrosilane (e.g., Me₂PhSiH) | Provides the hydrogen atom to replace fluorine nih.gov |

| Base | K₃PO₄ | Activator/Reaction Promoter nih.gov |

Rhodium-Catalyzed Ortho-Selective C-F Functionalization

Rhodium catalysts have enabled the highly selective functionalization of C-F bonds located at the ortho position to a directing group on a polyfluorinated aromatic ring. A notable example is the ortho-selective C-F bond borylation of N-heterocycle-substituted polyfluoroarenes. nih.gov This reaction utilizes a simple and commercially available rhodium catalyst, [Rh(cod)₂]BF₄, to react polyfluoroarenes with bis(pinacolato)diboron (B136004) (Bpin-Bpin). nih.gov

The transformation proceeds under mild conditions and demonstrates high efficiency across a broad range of substrates, including monofluoroarenes. nih.gov This method provides a direct route to borylated fluoroarenes, which are valuable intermediates in the synthesis of materials for photoelectronics. nih.gov Mechanistic studies suggest the reaction may proceed through a Rh(III/V) catalytic cycle, involving a key rhodium(III) hydride complex intermediate. nih.gov This selective functionalization highlights the potential to use C-F bonds as synthetic handles for the precise construction of complex fluorinated molecules.

Components for Rhodium-Catalyzed Ortho-C-F Borylation

| Component | Example | Role |

|---|---|---|

| Rhodium Catalyst | [Rh(cod)₂]BF₄ | Active catalyst source nih.gov |

| Substrate | N-heterocycle-substituted polyfluoroarene | Starting material with directing group nih.gov |

| Borylating Agent | Bpin-Bpin | Source of the boryl group nih.gov |

Advanced Applications and Functional Materials Development

Pharmaceutical and Agrochemical Development

2,3,5,6-Tetrafluorobenzonitrile serves as a significant intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. chemimpex.com Its fluorinated structure is key to its utility, influencing the biological activity and properties of the resulting compounds.

Intermediate in the Synthesis of Antiviral Agents

While direct synthesis of commercially available antiviral drugs from this compound is not widely documented, its role as a precursor for novel antiviral candidates is an area of active research. The synthesis of complex heterocyclic structures, known to possess antiviral properties, often utilizes fluorinated building blocks. For instance, benzofuran (B130515) derivatives have been evaluated for their in-vitro activity against a range of DNA and RNA viruses. nih.gov Research has shown that certain benzofuran derivatives exhibit specific activity against viruses such as respiratory syncytial virus and influenza A virus. nih.gov

A recent study detailed the synthesis of a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. This was achieved through a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov This highlights a pathway where derivatives of this compound are used to create new chemical entities with the potential for antiviral activity. The biological evaluation of these specific fluorinated benzofurans is anticipated to shed more light on their therapeutic potential. nih.gov

| Compound Name | Substituent at Position 4 | Molecular Formula | Appearance |

|---|---|---|---|

| 4-(1H-Benzo[d]imidazol-1-yl)-2,3,5,6-tetrafluorobenzonitrile | 1H-Benzo[d]imidazol-1-yl | C₁₄H₅F₄N₃ | Yellow solid |

| 2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)benzonitrile | 1H-Imidazol-1-yl | C₁₀H₃F₄N₃ | Colorless solid |

| 4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile | Cyclopropylamino | C₁₀H₆F₄N₂ | White solid |

| 2,3,5,6-Tetrafluoro-4-(4-methylpiperazin-1-yl)benzonitrile | 4-Methylpiperazin-1-yl | C₁₂H₁₁F₄N₃ | White solid |

| 2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)benzonitrile | 4-Nitrophenoxy | C₁₃H₄F₄N₂O₃ | White solid |

Intermediate in the Synthesis of Anticancer Agents

The development of novel anticancer agents is another area where this compound serves as a valuable intermediate. chemimpex.com The synthesis of fluorinated heterocyclic compounds is a key strategy in medicinal chemistry to create new drugs with improved efficacy. Benzofuran scaffolds, for example, are found in many biologically active compounds and have shown significant potential as anticancer agents. nih.govmdpi.com

The strategic incorporation of fluorine into the benzofuran structure can lead to compounds with enhanced cytotoxic activity against various cancer cell lines. mdpi.commdpi.com The synthesis pathway for fluorinated benzofurans, as described by Tawell et al. (2025), provides a clear example of how derivatives of this compound can be used to generate libraries of compounds for anticancer screening. nih.gov The resulting 3-amino-4,5,7-trifluorobenzofuran core structure is a platform for further chemical modification to optimize anticancer properties. The evaluation of these novel compounds against cancer cell lines is a logical next step in their development as potential therapeutics. nih.gov

| Resulting Benzofuran Derivative | Starting Tetrafluorobenzonitrile Substituent | Reactant | Molecular Formula of Product |

|---|---|---|---|

| 3-Amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-2-methylbenzofuran | 1H-Imidazol-1-yl | Hydroxyacetone | C₁₂H₇F₃N₃O |

| 3-Amino-6-(cyclopropylamino)-4,5,7-trifluoro-2-phenylbenzofuran | Cyclopropylamino | 2-Hydroxyacetophenone | C₁₈H₁₃F₃N₂O |

| Methyl 3-amino-4,5,7-trifluoro-6-(4-methylpiperazin-1-yl)benzofuran-2-carboxylate | 4-Methylpiperazin-1-yl | Methyl glycolate | C₁₅H₁₆F₃N₃O₃ |

Role in Formulating Pesticides and Herbicides

In the agrochemical industry, this compound and its derivatives play a role in the formulation of pesticides and herbicides. chemimpex.com The incorporation of fluorine into agrochemicals can lead to improved efficacy and environmental stability. chemimpex.com Fluorinated compounds are a significant component of the modern agrochemical market.

While specific commercial pesticides directly synthesized from this compound are not prominently documented in publicly available research, the compound is recognized as a key building block for creating new active ingredients. chemimpex.com For instance, 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is a known metabolite of pyrethroid pesticides, indicating the presence of the tetrafluorinated ring system in this class of insecticides. researchgate.net The synthesis of novel fluorinated compounds with potential herbicidal or insecticidal activity is an ongoing area of research. The unique properties of the tetrafluorobenzonitrile core make it a valuable starting point for the development of next-generation crop protection agents.

Impact of Fluorine Substituents on Biological Activity

The presence of fluorine atoms in the this compound structure has a profound impact on the biological activity of its derivatives. This is a well-established principle in medicinal chemistry and agrochemical science.

The fluorine substituents on the benzonitrile (B105546) ring contribute to increased lipophilicity. chemimpex.com This property is crucial for the performance of bioactive molecules as it influences their ability to cross cell membranes and reach their biological targets. Improved membrane permeability can lead to enhanced absorption, distribution, and ultimately, greater efficacy of a drug or pesticide. The strategic placement of fluorine atoms, as seen in this compound, is a key design element for optimizing the pharmacokinetic properties of new chemical entities.

Materials Science and Optoelectronics

The chemical compound this compound is a versatile building block in the fields of materials science and optoelectronics. chemimpex.com Its highly fluorinated benzene (B151609) ring and electron-withdrawing nitrile group bestow unique properties upon the materials and polymers derived from it. These characteristics are leveraged in the development of advanced functional materials, including high-performance polymers and components for electronic and optoelectronic devices. chemimpex.com

Production of Fluorinated Polymers

This compound serves as a key intermediate or monomer in the synthesis of specialized fluorinated polymers. chemimpex.com The incorporation of the tetrafluorobenzonitrile moiety into a polymer backbone introduces a high degree of fluorination. This chemical modification is fundamental to achieving superior material properties compared to non-fluorinated analogues. nih.govmdpi.com Fluoropolymers, as a class, are produced from unsaturated hydrocarbon monomers where hydrogen atoms are replaced by fluorine. portplastics.com The synthesis process often involves free-radical polymerization to create long-chain macromolecules. nih.govgoogle.com

The introduction of fluorine atoms into a polymer structure significantly enhances its thermal stability and chemical resistance. chemimpex.com This is primarily due to the strength and stability of the Carbon-Fluorine (C-F) bond, which has a high dissociation energy. mdpi.com The fluorine atoms form a protective sheath around the weaker carbon-carbon (C-C) bonds of the polymer backbone, shielding them from chemical attack and thermal degradation. coleparmer.camembrane-solutions.com

Thermal Stability: Fluoropolymers exhibit high decomposition temperatures. For instance, Polytetrafluoroethylene (PTFE) does not undergo rapid thermal decomposition below approximately 450°C. nist.gov The thermal degradation of polymers like PTFE in a vacuum yields almost exclusively the monomer, indicating a clean depolymerization process without the chain-transfer reactions that can accelerate decomposition in other polymers. nist.govnist.gov The thermal stability of various fluoropolymers makes them suitable for high-temperature applications where other polymers would fail. mdpi.commdpi.com

Chemical Resistance: Fluoropolymers are among the most chemically inert of all polymers, showing little to no reactivity with most common chemicals. coleparmer.camembrane-solutions.comholscot.com Their resistance is a direct result of their chemical structure, particularly the degree of fluorination. portplastics.commembrane-solutions.com Generally, the closer the polymer structure is to being fully fluorinated like PTFE, the greater its chemical inertness. portplastics.comcoleparmer.ca However, even partially fluorinated polymers exhibit chemical resistance far superior to traditional polymers. membrane-solutions.com They are known to be resistant to a wide range of substances, although they can be attacked by molten alkali metals and certain fluorine-related compounds at elevated temperatures. coleparmer.caholscot.com

| Chemical | Concentration | FEP, TFE/PTFE, PFA | ETFE | ||

|---|---|---|---|---|---|

| 20°C | 50°C | 20°C | 50°C | ||

| 1-(4-Chlorophenyl)ethanone | pure | E | E | E | E |

| 2,4,6-Trinitrophenol | pure | E | E | G | F |

| 2-Hydroxybenzaldehyde | pure | E | E | E | G |

Electronic Components and Devices

In the electronics industry, this compound is used in the manufacturing of materials for components that have stringent requirements for low dielectric constants and high thermal stability. chemimpex.com These properties are critical for the performance and reliability of modern electronic devices. chemimpex.com

| Material | Dielectric Constant | Dielectric Loss |

|---|---|---|

| PEEK/PTFE-5 (Blended Polymer) | 3.21 | 6.00 × 10⁻³ |

| PEEK-PFN-5 (Copolymer with Perfluorononenyl groups) | 2.73 | 3.00 × 10⁻³ |

Data sourced from[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1gJ1KgZHtwRNg8SqkOtLd9H0WtF_VH7CylCIUtWxocTUNkZKI61bU445tQwVCMi8kh35GyRXlNMlouMaJhvsLM88uodfcQgTXhDZHi5M2Ujg0n_DgRPj4LOnv6cfv0qGvL2rkjOxIL3OuEmHmYuSPBDctWT_dE2jCmDY1_ETjv-mGe3o5OrOKsIEk3zngg4lcVQDiToUWixjlK2YAtUbnd_f8PpO9MxdnZWoCm4g_i2ZAFemmqiS-4asbRm2vdI0FJKbXkvzglweGt5oOPFMXs6kqnjbp4RobLXONto-isvTlXqs0bZp9YNIj3eRwD4HH7UZW_Ltvual8Pih9wjg13QYftgbpu8rc5wAfEBg%3D)].Electronic components often operate at elevated temperatures, necessitating the use of materials that can withstand thermal stress without degrading. chemimpex.com The exceptional thermal stability of fluoropolymers makes them ideal for such applications. chemimpex.commdpi.com Polymers derived from this compound inherit this stability, ensuring the mechanical and electrical integrity of electronic components over their operational lifetime. chemimpex.com For example, phthalonitrile (B49051) (PN)-based resins, which share the nitrile functional group, are known for their superior thermal properties, with high decomposition temperatures and char residues. mdpi.com The thermal degradation of various fluoropolymers has been studied extensively, confirming their suitability for high-temperature environments. nist.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

This compound and its derivatives are finding application in the field of organic light-emitting diodes (OLEDs) and other luminescent materials. The strong electron-withdrawing nature of the tetrafluorinated ring makes it a useful component in designing molecules for optoelectronic applications.

In OLEDs, materials based on this compound can act as acceptor materials, particularly in systems employing thermally activated delayed fluorescence (TADF). The cyano (-CN) group, in combination with the fluorinated ring, can also enhance the photoluminescence properties of molecules. For instance, in certain D-π-A (donor-pi-acceptor) type fluorinated molecules, the presence of a nitrile group, as in a benzonitrile derivative, was found to induce stronger photoluminescence compared to an ester-functionalized equivalent. Research into deep blue emitters for OLEDs often focuses on creating molecules with high photoluminescence quantum yields (PLQY) to achieve high device efficiency. nih.gov The design of novel emitters frequently involves combining different aromatic cores and functional groups to tune the photophysical properties. nih.govresearchgate.net

| Compound Type | Photoluminescence Quantum Yield (PLQY) | Key Feature |

|---|---|---|

| Fluorinated Tolane (Benzonitrile derivative) | 45% | Induces smectic A (SmA) liquid crystal phase |

| Fluorinated Tolane (Benzoate derivative) | 28% | - |

Data reflects stronger photoluminescence in the nitrile-containing compound. Sourced from[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJ0qxmn-MFA0gq5IUsPGD3QdOdUmSc-VaFe2YTL3cZe-vUvwOW5Mf3AWuL4M3Iw_zryKxCWXCM5KyiH3FPE2UAxdUWy1_fKtioCpDK9gdqRzTehpYhmnXuvoVvub92Yj0DvWdqEg%3D%3D)].Acceptor Unit in Thermally Activated Delayed Fluorescence (TADF) Emitters

Covalent Organic Frameworks (COFs) for Cathode Materials

Covalent organic frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and high surface areas. mdpi.com Their tunable nature and the ability to incorporate redox-active sites make them promising candidates for electrode materials in rechargeable batteries. mdpi.com Specifically, covalent triazine frameworks (CTFs), a subclass of COFs, are noted for their intrinsic redox properties. mdpi.com

In the synthesis of CTFs for battery applications, fluorinated monomers can be used to tune the material's properties. A study on the effect of fluorine groups on the electrochemical properties of CTFs utilized a derivative of this compound, namely 4,4'-(piperazine-1,4-diyl)bis(this compound), as a monomer. mdpi.com It was observed that increasing the fluorine content by using this tetrafluorinated monomer led to an increase in the specific surface area and the first charge capacity of the resulting CTF. mdpi.com This suggests that the fluorinated monomer helps create beneficial defects in the framework, enhancing its performance as a cathode material. mdpi.com The redox activity in these materials often involves functional groups like –C=N–, which can reversibly accept electrons and adsorb metal ions, making them suitable for energy storage. mdpi.com

Influence of Fluorine Doping on Pore Structure and Electrochemical Properties

Fluorine doping is a known method to modify the surface chemistry and textural properties of materials like activated carbons. The introduction of fluorine atoms can alter the pore structure, which includes micropores (<2 nm), mesopores (2–50 nm), and macropores (>50 nm). researchgate.net The nature of these changes—such as pore widening or the creation of new pores—depends heavily on the specific fluorine source and the reaction conditions.

| Property | General Influence of Fluorine/Nitrogen Doping |

| Pore Structure | Can modify pore size distribution (micropores, mesopores, macropores). researchgate.net |

| Surface Chemistry | Creates polarized C-F bonds and nitrogen functional groups. |

| Electrochemical Properties | Can enhance pseudocapacitance and alter electron transfer rates. nih.govtaylorfrancis.com |

Enhancement of Specific Surface Area and Charge Capacity

The specific surface area (SSA) is a critical parameter for materials used in applications such as supercapacitors and batteries, as a higher SSA generally provides more active sites for charge storage. mdpi.com Activation processes, often involving chemical agents or high-temperature treatments, are employed to develop a porous structure and increase the SSA. For instance, activated carbons derived from various biomass precursors have achieved ultra-high specific surface areas, in some cases exceeding 3000 m²/g. mdpi.comrsc.org

The charge capacity of an electrode material is directly linked to its specific surface area and its electrochemical activity. A high SSA allows for greater ion adsorption at the electrode-electrolyte interface, which is the primary mechanism for charge storage in electric double-layer capacitors (EDLCs). Materials with well-developed porosity, combining both micropores for charge storage and mesopores for ion transport, tend to exhibit superior performance. mdpi.com The introduction of heteroatoms like fluorine and nitrogen can further boost charge capacity by adding a pseudocapacitive contribution to the total capacitance. nih.gov While a precursor like this compound contains both carbon, nitrogen, and fluorine, the resulting material's specific surface area and charge capacity would ultimately depend on the synthesis and activation methodology.

| Parameter | Influencing Factors | Typical Values for Porous Carbons |

| Specific Surface Area (SSA) | Precursor material, activation method (e.g., KOH, CO2), temperature. rsc.orgresearchgate.net | 700 - >3000 m²/g mdpi.comresearchgate.net |

| Specific Capacitance | Specific surface area, pore size distribution, surface chemistry (doping). mdpi.comresearchgate.net | 100 - >400 F/g mdpi.comresearchgate.net |

| Charge/Discharge Rate | Pore connectivity and ion diffusion pathways. researchgate.net | Varies significantly with material structure. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. rsc.org This method is favored for its balance of accuracy and computational cost, allowing for the calculation of various molecular properties, including geometries, energies, and reaction mechanisms. rsc.org DFT calculations are instrumental in understanding crucial aspects of chemical systems that may be difficult to access through experimental means alone. rsc.org

While DFT is a widely applied method for studying fluorinated and nitrile-containing organic molecules, specific published DFT calculation results detailing the electronic properties, such as orbital energies or charge distribution for 2,3,5,6-Tetrafluorobenzonitrile, are not available in the public domain based on the conducted research. Such studies would typically involve selecting a functional (like B3LYP, M06-2X, or ωB97XD) and a basis set to solve the Kohn-Sham equations for the molecule, yielding its ground-state energy and electron density. nih.gov

Table 1: Computed Properties for this compound This table contains data computed by PubChem and provides a summary of key molecular properties.

| Property | Value | Source |

| Molecular Formula | C₇HF₄N | nih.gov |

| Molecular Weight | 175.08 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Topological Polar Surface Area | 23.8 Ų | nih.gov |

| Monoisotopic Mass | 175.00451168 Da | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 197 | nih.gov |

Molecular Geometry and Excited State Dynamics

The interplay between a molecule's three-dimensional structure and its behavior upon electronic excitation is critical for applications in materials science and photochemistry. Theoretical studies can elucidate the dynamics of these excited states, which govern processes like fluorescence and energy transfer.

The arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. While a crystal structure for this compound itself is not described in the search results, a study on its derivative, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, provides significant insight into the types of interactions the tetrafluorobenzonitrile moiety can form. nih.gov In the crystal of this derivative, the molecules engage in several key non-covalent interactions. nih.gov

These interactions include:

Aryl–perfluoroaryl stacking: The electron-poor tetrafluorinated ring interacts with an adjacent electron-rich phenyl ring, with stacking distances measured at 3.796 Å and 3.773 Å. nih.gov

C—H⋯F contacts: These weak hydrogen bonds, with a length of about 2.45 Å, connect molecular chains within the crystal. nih.gov

Halogen interactions: The structure exhibits multiple Br⋯F (3.2405 Å and 3.2777 Å) and F⋯F (2.894 Å) contacts, which contribute to the formation of a zigzag chain network. nih.gov

Notably, the study points out the absence of CN⋯Br contacts, which highlights the competitive nature of different intermolecular forces in directing the final crystal architecture. nih.gov The tendency of fluorinated aromatic compounds to form C–H···F and halogen-based interactions is a recurring theme in crystal engineering. nih.goved.ac.uk

Table 2: Intermolecular Interactions in a this compound Derivative

| Interaction Type | Description | Distance (Å) |

| Aryl–perfluoroaryl stacking | Stacking between phenyl and perfluorophenyl rings | 3.773 - 3.796 |

| C—H⋯F | Hydrogen bonding between aryl C-H and fluorine | ~2.45 |

| Br⋯F | Halogen-halogen contact | 3.2405 - 3.2777 |

| F⋯F | Halogen-halogen contact | 2.894 |

Upon absorption of light, a molecule enters an excited state and typically undergoes rapid structural relaxation to a lower energy conformation within that state. rsc.orgrsc.org Blocking this relaxation pathway can enhance radiative processes like fluorescence. This can be achieved by designing rigid molecular structures or by creating an environment (like a solid matrix) that physically constrains the molecule, preventing large-amplitude motions. rsc.orgrsc.org For this compound, its inherent rigidity and the strong intermolecular forces in a potential solid state could contribute to hindering such relaxation processes. Detailed studies on the excited-state relaxation pathways specific to this compound are not available in the searched literature.

Oscillator strength is a dimensionless quantity that quantifies the probability of a specific electronic transition occurring upon light absorption. wikipedia.org "Bright" transitions with high probability have large oscillator strengths, while "dark" or forbidden transitions have very small ones. wikipedia.org The enhancement of oscillator strength for a particular transition is a key goal in designing materials for applications like organic light-emitting diodes (OLEDs) or molecular sensors. This can be influenced by molecular symmetry, the nature of the orbitals involved (e.g., n→π* vs. π→π*), and structural modifications. No specific theoretical studies on the oscillator strengths or their enhancement for this compound have been found.

In many fluorescent molecules, intramolecular rotation of specific groups (like phenyl rings) in the excited state can provide a non-radiative decay pathway, effectively "quenching" or reducing the fluorescence quantum yield. rsc.org This process is often responsible for the aggregation-caused quenching (ACQ) effect. Conversely, restricting this intramolecular rotation can lead to aggregation-induced emission (AIE). Given the lack of flexible rotating parts in this compound, quenching phenomena related to intramolecular rotation are not expected to be a dominant deactivation pathway. However, other quenching mechanisms, such as those involving triplet states or intermolecular charge transfer, could potentially occur, though specific research on this compound is absent. psu.edu

Photophysical Properties in Solution and Solid State

The photophysical characteristics of molecules containing the this compound moiety as an electron acceptor are a subject of significant research, particularly in the context of materials for optoelectronics. The strong electron-withdrawing nature of the tetrafluorinated ring combined with the nitrile group makes it a powerful acceptor unit in donor-acceptor (D-A) architectures. These systems often exhibit thermally activated delayed fluorescence (TADF), a desirable property for next-generation organic light-emitting diodes (OLEDs).

Recent studies have explored a series of D-A type TADF emitters where donor units such as carbazole (B46965) (Cz), phenoxazine (B87303) (Phx), and phenothiazine (B1677639) (Pht) are linked to a this compound acceptor (BzN). rsc.org The investigation of these molecules—Cz-BzN, Phx-BzN, and Pht-BzN—across different environments, including solutions, polymer films, and crystalline states, provides a comprehensive understanding of the role the tetrafluorobenzonitrile unit plays in their photophysics. rsc.orgchemrxiv.orgcnr.it

The photoluminescence (PL) properties of donor-acceptor molecules featuring the this compound acceptor are highly sensitive to the molecular environment and the nature of the donor group. rsc.org

In solution, the emission characteristics vary significantly. For instance, Cz-BzN displays TADF in solution, while Phx-BzN and Pht-BzN are noted to be non-emissive. rsc.orgchemrxiv.orgcnr.it However, when dispersed in a polymethyl methacrylate (B99206) (PMMA) matrix at low concentrations (0.05 wt%), which mimics the properties of isolated molecules, both Cz-BzN and Pht-BzN exhibit clear TADF characteristics. rsc.org

A striking phenomenon observed is Crystallization Induced Emission (CIE), where a molecule that is non-emissive in solution becomes strongly luminescent in the crystalline state. chemrxiv.orgcnr.it Pht-BzN is a prime example, remaining virtually non-emissive in various solvents but showing strong photoluminescence and TADF in its crystalline form. rsc.orgchemrxiv.orgcnr.it Computational studies attribute this to the locking of the molecular geometry in the crystal lattice, which blocks non-radiative decay pathways that dominate in solution. chemrxiv.orgcnr.it In the excited state in solution, the molecule can adopt a perfectly orthogonal D-A geometry, which results in a near-zero oscillator strength, thus quenching luminescence. rsc.orgchemrxiv.orgcnr.it

Time-resolved photoluminescence studies confirm the presence of a delayed fluorescence component, characteristic of TADF. The decay curves of these molecules typically show a prompt fluorescence component on the nanosecond scale and a much longer-lived delayed component on the microsecond scale, resulting from the reverse intersystem crossing (RISC) from a triplet to a singlet excited state. rsc.org

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. wikipedia.org Donor-acceptor systems based on this compound exhibit pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.org

This behavior confirms the strong intramolecular charge transfer (CT) character of the emissive excited state. rsc.org Upon photoexcitation, an electron moves from the donor moiety to the electron-deficient this compound acceptor. This creates a highly polar excited state. In polar solvents, this excited state is stabilized more than the ground state, which reduces the energy gap for emission and results in a red-shifted photoluminescence spectrum. rsc.orgwikipedia.org

For example, the emission of Cz-BzN shifts from 491 nm in the relatively non-polar toluene (B28343) to 526 nm in the more polar dichloromethane (B109758) (DCM). This significant shift is accompanied by a dramatic decrease in the photoluminescence quantum yield (PLQY) in the more polar solvent, which is attributed to the increased stabilization of the CT state, enhancing non-radiative decay processes. rsc.org The strong CT nature is fundamental to the TADF mechanism, as it facilitates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

Internal conversion (IC) is a non-radiative deactivation process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity. wikipedia.org This process is often extremely fast and competes directly with fluorescence. The efficiency of IC is governed by the energy gap between the electronic states and the presence of conical intersections—points of degeneracy between two potential energy surfaces that act as efficient funnels for non-radiative decay.

The lack of emission from Phx-BzN and Pht-BzN in solution is a clear indication of highly efficient non-radiative deactivation pathways, primarily internal conversion. chemrxiv.orgcnr.it Computational studies have provided a compelling explanation for this behavior. In the excited state, these molecules can undergo significant geometric relaxation. Specifically, the donor and the this compound acceptor moieties can twist into a nearly perfectly orthogonal arrangement. rsc.orgchemrxiv.orgcnr.it

In this perpendicular geometry, the overlap between the highest occupied molecular orbital (HOMO, located on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) becomes minimal. This leads to a vanishingly small oscillator strength for the S₁ → S₀ transition, effectively forbidding fluorescence. This geometry likely represents a region on the potential energy surface that is either a conical intersection or is in close proximity to one, providing a highly efficient pathway for the molecule to return to the ground state without emitting a photon. The "locking" of the molecule into a more planar conformation in the crystalline state blocks access to this twisted, non-emissive geometry, thus suppressing internal conversion and enabling the observed strong fluorescence (CIE). chemrxiv.orgcnr.it

Analytical Techniques and Characterization in Research

Spectroscopic Methods

Spectroscopic analysis is fundamental to the characterization of 2,3,5,6-Tetrafluorobenzonitrile, offering unambiguous insights into its molecular structure, including the arrangement of its carbon framework, the presence of its unique nitrile functional group, and the distinctive tetrafluorinated substitution pattern on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic-level environment of the hydrogen, fluorine, and carbon nuclei within the this compound molecule.

The ¹⁹F NMR spectrum provides a direct method for characterizing the fluorine atoms on the benzene ring. Due to the molecule's symmetry, the four fluorine atoms at positions 2, 3, 5, and 6 are chemically equivalent. Consequently, they are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For aromatic fluorine compounds, these shifts typically appear in a range of -100 to -170 ppm relative to a standard like CFCl₃.

¹³C NMR spectroscopy is used to identify all the unique carbon environments within the molecule. For this compound, due to symmetry, four distinct signals are anticipated: one for the nitrile carbon (C≡N), one for the carbon attached to the nitrile group (C1), one for the carbon bearing the hydrogen atom (C4), and one for the four equivalent fluorine-bearing carbons (C2, C3, C5, C6). The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| C≡N | 110 - 125 | Singlet |

| C1 | 90 - 110 | Triplet (due to coupling with adjacent F) |

| C4 | 110 - 130 | Multiplet |

| C2, C3, C5, C6 | 140 - 160 | Doublet of doublets (due to C-F coupling) |

Note: The expected chemical shift values are based on general principles of ¹³C NMR and data for structurally similar compounds. Specific experimental values are not available in the cited literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. Research findings have identified several key peaks. google.com

A prominent absorption band is observed at approximately 2244 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. google.com The presence of the aromatic ring is confirmed by a characteristic peak at 3080 cm⁻¹. google.com Furthermore, a strong absorption peak around 1150 cm⁻¹ corresponds to the C-F stretching vibrations, a hallmark of fluorinated aromatic compounds. google.com

| Vibrational Mode | Reported Absorption Band (cm⁻¹) |

| Aromatic C-H Stretch | 3080 |

| Nitrile (C≡N) Stretch | 2244 |

| C-F Stretch | 1150 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the exact mass has been computationally determined and is a critical parameter for its unambiguous identification.

The calculated exact mass of this compound (C₇HF₄N) is 175.00451168 Da. nih.gov This value is used to confirm the elemental composition of the molecule in research settings by comparing it to the experimentally measured mass-to-charge ratio.

| Parameter | Value | Source |

| Molecular Formula | C₇HF₄N | nih.gov |

| Exact Mass | 175.00451168 Da | nih.gov |

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For this compound, chromatographic methods are essential for assessing its purity and monitoring the progress of chemical reactions in which it is a reactant or product. Techniques such as Gas Chromatography (GC) and liquid chromatography are employed to determine the compound's purity, with commercial grades often specifying a purity level greater than 92.0% as determined by GC. In synthetic processes, liquid-phase chromatography is used to track the conversion of precursors into the final this compound product.

Fluorescent Marker Applications

While this compound is not typically used as a fluorescent marker itself, it serves as a critical precursor in the synthesis of advanced fluorescent materials. Its electron-withdrawing tetrafluorinated ring and nitrile group are key features for creating donor-π-acceptor (D-π-A) type molecules with significant photoluminescent properties.

Research into fluorinated tolanes has shown that derivatives synthesized from this compound exhibit strong photoluminescence. The powerful electron-accepting nature of the cyanophenyl group, derived from the nitrile, is crucial for inducing a high photoluminescence quantum yield (PLQY). This makes the compound a valuable building block for developing materials used in optical and electronic applications.

Table 1: Comparison of Photoluminescence Quantum Yield (PLQY) in Fluorinated Tolanes This table illustrates the impact of the functional group derived from the benzonitrile (B105546) on the fluorescent properties of the final molecule.

| Derivative Functional Group | Photoluminescence Quantum Yield (PLQY) |

|---|---|

| Benzonitrile | 45% |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the pattern of diffracted X-rays, researchers can deduce information about the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. This technique is divided into single-crystal XRD, which provides a detailed three-dimensional structure of a single crystal, and powder XRD, which is used to identify crystalline phases and analyze the bulk properties of a material.

Crystal Structure Determination

A search of publicly available crystallographic databases did not yield a definitive crystal structure for this compound itself. However, the crystal structures of closely related and derivative compounds are frequently determined using single-crystal X-ray diffraction. For instance, the structure of 4-N,N-dimethylamino-2,3,5,6-tetrafluorobenzonitrile, a derivative, was solved and shown to crystallize in the monoclinic system with the space group P2₁/c. jst.go.jpresearchgate.net

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a compound synthesized from a derivative of tetrafluorobenzonitrile, are presented below. nih.gov This demonstrates how XRD analysis provides fundamental data about the solid-state arrangement of molecules.

Table 2: Illustrative Crystallographic Data for a this compound Derivative (Data for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3560 (15) |

| b (Å) | 12.107 (2) |

| c (Å) | 12.723 (3) |

| Volume (ų) | 1133.1 (4) |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While polymorphism is a known phenomenon in fluorinated aromatic compounds, specific studies focusing on the polymorphic behavior of this compound are not prominent in the reviewed literature. Research on co-crystals containing similar molecules, such as pentafluoroiodobenzene, has noted polymorphic behavior, suggesting that it is a relevant area for investigation in this class of compounds. nih.gov

Analysis of Intermolecular Contacts (e.g., S···S, S···F)

Instead, the key interactions would involve the highly electronegative fluorine atoms and the nitrile group. Expected contacts include:

C-H···F interactions: Weak hydrogen bonds between the single aromatic proton on one molecule and a fluorine atom on an adjacent molecule. nih.gov

C≡N···F interactions: Contacts between the nitrogen atom of the nitrile group and a fluorine atom. Studies on halogenated benzonitriles suggest that the strength of such cyano-halo interactions increases with the polarizability of the halogen, making C≡N···F contacts generally weaker than those involving chlorine or bromine.

In the related structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, researchers noted several Br···F and F···F contacts, as well as C-H···F interactions, which collectively form an intermolecular network. nih.gov

Quinoid Distortion in Aromatic Rings

The geometry of a benzene ring can be distorted from a perfect hexagon by the electronic effects of its substituents. In this compound, the presence of four strongly electron-withdrawing fluorine atoms and an additional electron-withdrawing nitrile group creates a highly electron-deficient aromatic system. This strong and symmetric substitution pattern is expected to induce a degree of quinoid distortion in the benzene ring. jst.go.jp

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to investigate the thermal properties of materials, including the phase transitions of chemical compounds. This method measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting or crystallization, heat is either absorbed (endothermic process) or released (exothermic process), resulting in a detectable signal on the DSC thermogram. This allows for the determination of key thermodynamic parameters, such as the temperature and enthalpy of transitions.

A typical DSC analysis of this compound would involve heating a small, precisely weighed sample in a sealed pan at a constant rate. An endothermic peak would be observed at the melting point, the area of which is proportional to the enthalpy of fusion. This value provides insight into the energy required to break the crystal lattice structure.

Based on available data from chemical suppliers, the melting point of this compound is reported to be in the range of 30-36 °C. A hypothetical DSC thermogram would show an endothermic event corresponding to this transition. The precise peak temperature and the enthalpy of fusion would be determined from such an analysis.

| Property | Value Range | Source |

| Melting Point | 30 - 36 °C | Supplier Data |

Table 1. Reported Melting Point Range for this compound.

Further research utilizing DSC could provide a more comprehensive understanding of the thermal behavior of this compound. This would include determining the heat capacity of the solid and liquid phases and investigating the potential for polymorphism, where the compound may exist in different crystalline forms with distinct melting points and thermodynamic stabilities. Such studies are crucial for applications in materials science and pharmaceutical development where the physical form of a compound is of critical importance.

Future Research Directions and Emerging Applications

Development of Novel Fluorinated Heterocyclic Leads in Medicinal Chemistry

2,3,5,6-Tetrafluorobenzonitrile is a highly versatile compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of potential antiviral and anticancer agents. chemimpex.com Its fluorinated structure is key to enhancing the bioactivity and lipophilicity of target molecules, which can lead to improved performance in biological systems. chemimpex.com Researchers utilize this compound for its ability to facilitate complex reactions, making it an essential building block in modern drug discovery and development. chemimpex.com The introduction of the tetrafluorobenzonitrile moiety into heterocyclic scaffolds is a promising strategy for creating new therapeutic leads with potentially improved efficacy.

Advancements in Organic Microcrystalline Luminescent Materials

The field of materials science is actively exploring the unique properties of this compound for creating advanced materials. chemimpex.com Specifically, its derivatives have shown significant promise in the development of luminescent materials. In research on D-π-A (donor-pi-acceptor) type fluorinated tolanes, the inclusion of the nitrile group from a this compound derivative was found to induce a smectic A (SmA) liquid crystal phase. This is attributed to the cyano group's polarity, which enhances intermolecular dipole interactions and stabilizes the liquid crystal phase.

Crucially, these benzonitrile (B105546) derivatives exhibit stronger photoluminescence compared to their ester-functionalized counterparts. This highlights the potential for creating highly efficient organic luminescent materials.

Table 1: Comparison of Photoluminescence Quantum Yield (PLQY)

| Derivative | Photoluminescence Quantum Yield (PLQY) |

|---|---|

| Benzonitrile Derivative | 45% |

Exploration of New Energy Storage Applications (e.g., Battery Cathode Materials)

The exploration of fluorinated compounds for energy storage applications is a growing area of research. While direct applications of this compound in battery cathodes are still in the exploratory phase, its electrochemical properties make it a compound of interest. The high electronegativity of the fluorine atoms can enhance the oxidative stability of molecules, a desirable trait for electrolyte additives or components in high-voltage battery systems. Future research may focus on integrating this and related fluorinated structures into novel electrolytes or as modifying agents for cathode materials to improve cycle life and performance.

Design of Smart Materials Responsive to Fluorescence, Chemo- and Colorimetric Sensing

The inherent fluorescent properties of this compound derivatives make them excellent candidates for the development of smart materials. These materials can be designed to exhibit changes in their fluorescence or color in response to external chemical stimuli (chemo- and colorimetric sensing). The sensitivity of the fluorinated aromatic system to its local environment can be harnessed to detect specific analytes. A derivative, 4-bromo-2,3,5,6-tetrafluorobenzonitrile, has been used in chemical synthesis where its molecular structure and the resulting intermolecular interactions are crucial for material properties. sigmaaldrich.comfluoromart.comnih.gov The rotation of the phenyl rings and the influence of the halogen atoms affect the molecular packing, a key aspect in designing solid-state sensors. fluoromart.comnih.gov

Potential in Singlet Oxygen Generation for Photodynamic Therapy